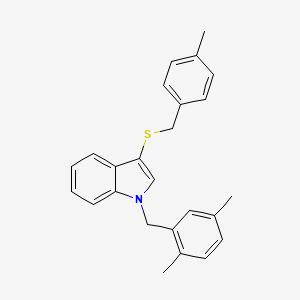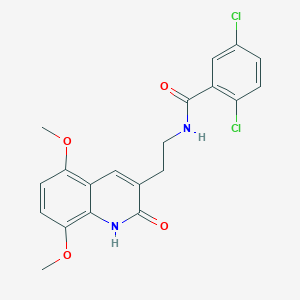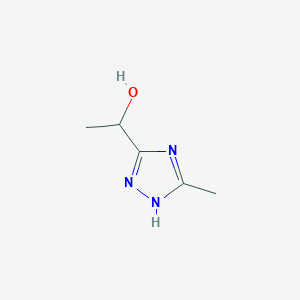
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole, also known as DMMDA-2, is a chemical compound that belongs to the indole family. It is a psychoactive substance that has been studied for its potential therapeutic applications. In
Mecanismo De Acción
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole is believed to act on the serotonin and dopamine receptors in the brain, which are responsible for regulating mood, emotions, and behavior. It is thought to enhance the activity of these neurotransmitters, leading to a positive effect on mood and emotional well-being.
Biochemical and Physiological Effects:
This compound has been shown to have antidepressant and anxiolytic effects in animal studies. It has also been found to reduce inflammation and inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole is its potential as a novel therapeutic agent for mental health disorders and cancer. However, its psychoactive effects make it difficult to study in humans, and its long-term safety and efficacy have not been established.
Direcciones Futuras
Future research on 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole could focus on its potential as a therapeutic agent for mental health disorders and cancer. Studies could also investigate its mechanism of action and identify any potential side effects or safety concerns. Additionally, research could explore the synthesis of analogs of this compound to improve its pharmacological properties.
In conclusion, this compound is a psychoactive compound that has potential therapeutic applications in the treatment of mental health disorders and cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. Future research could focus on further investigating its therapeutic potential and identifying any safety concerns.
Métodos De Síntesis
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole can be synthesized by the reaction of 2,5-dimethylbenzyl chloride with 4-methylbenzyl mercaptan in the presence of a base. The resulting intermediate is then cyclized to form this compound. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders. It has also been investigated for its anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-[(4-methylphenyl)methylsulfanyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NS/c1-18-9-12-21(13-10-18)17-27-25-16-26(24-7-5-4-6-23(24)25)15-22-14-19(2)8-11-20(22)3/h4-14,16H,15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQCOMDNYBABTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[9-(3,4-Dimethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2457826.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2457829.png)





![2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2457839.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2457840.png)
![2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B2457841.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2457845.png)